molecular formula C14H15ClN4S B1389524 N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1204297-21-1

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B1389524
CAS No.: 1204297-21-1
M. Wt: 306.8 g/mol
InChI Key: JZUFNBWMODHDTD-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine (CAS: 1204297-21-1) is a benzothiazole derivative featuring a 7-chloro-4-methyl-substituted aromatic core linked to an imidazole-containing propylamine side chain.

Properties

IUPAC Name

7-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S/c1-10-3-4-11(15)13-12(10)18-14(20-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFNBWMODHDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine can be contextualized by comparing it to three closely related analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Availability
This compound 1204297-21-1 306.81 7-Cl, 4-Me, benzo[d]thiazole Discontinued
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine 1177278-07-7 302.40 4-OMe, 7-Me, benzo[d]thiazole Available
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Not provided ~325 (estimated) Pyrimidine, 3-nitro-1,2,4-triazole Research use
7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Not provided ~295 (estimated) 7-Cl, 4-OMe, pyridin-4-ylmethyl Available

Structural and Functional Differences

Substituent Effects on the Aromatic Core The target compound features a 7-chloro-4-methylbenzo[d]thiazole core, which contrasts with its methoxy-substituted analog (4-methoxy-7-methylbenzo[d]thiazole) .

Side Chain Variations

  • The imidazolylpropylamine side chain in the target compound is retained in its methoxy-substituted analog but replaced by a pyridin-4-ylmethyl group in the compound from . The imidazole moiety facilitates hydrogen bonding and metal coordination, while the pyridine group offers distinct electronic and steric profiles .

Synthesis and Yield The nitro-triazole-pyrimidine derivative () was synthesized via GP2 (General Procedure 2) with a moderate yield of 66%, suggesting challenges in optimizing reactions for nitro-containing heterocycles . No synthesis data are available for the target compound, though its discontinuation implies scalability or stability issues .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : The imidazole and secondary amine groups in the target compound and its analogs likely form R₂²(8) hydrogen-bonding motifs , as observed in similar benzothiazole derivatives . These interactions influence solubility and crystal packing.
  • Thermal Stability : The nitro-triazole analog () exhibits a decomposition melting point of 198–200°C, higher than typical benzothiazoles, possibly due to the nitro group’s stabilizing effects .

Commercial and Research Relevance

  • The discontinuation of the target compound contrasts with the availability of its methoxy-substituted analog, suggesting that 4-methoxy-7-methyl substitution may offer better stability or synthetic feasibility .
  • The pyridin-4-ylmethyl variant () is marketed for biochemical research, highlighting the demand for diverse side-chain modifications in drug discovery .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a benzo[d]thiazole ring, and a chloro substituent. Its chemical formula is C14H15ClN4SC_{14}H_{15}ClN_{4}S with a molecular weight of approximately 306.81 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues in clinical settings.

In vitro assays demonstrated that the compound also possesses antifungal properties against common pathogenic fungi, suggesting its potential application in treating fungal infections. The mechanism of action is believed to involve disruption of cellular processes in microorganisms, although specific pathways remain to be elucidated.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown promising results against various types of cancer cells, including breast and lung cancer lines. The compound's ability to induce apoptosis in these cells was observed, suggesting a potential role as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AntifungalCandida albicansSignificant activity
CytotoxicityMCF-7 (breast cancer)Induced apoptosis
CytotoxicityA549 (lung cancer)Cell growth inhibition

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through the reaction of glyoxal with ammonia to form glyoxaline, which is subsequently converted to imidazole.
  • Formation of the Benzo[d]thiazole Ring : This involves synthesizing the benzo[d]thiazole from o-aminothiophenol and appropriate carboxylic acid derivatives.
  • Coupling Reaction : The final step involves coupling the imidazole derivative with the benzo[d]thiazole derivative using bases such as potassium carbonate in polar solvents .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Study : A comprehensive evaluation of its antimicrobial properties was conducted against a panel of pathogens, revealing a broad spectrum of activity that supports its use as a lead compound for further development.
  • Anticancer Research : Investigations into its effects on cancer cell lines demonstrated not only cytotoxic effects but also highlighted specific signaling pathways involved in apoptosis induction, paving the way for future therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-substituted benzo[d]thiazol-2-amine precursor with 1-(3-aminopropyl)imidazole. A similar reaction (for a quinazoline analogue) used N,N-dimethylformamide (DMF) and triethylamine (TEA) at room temperature, yielding 84% after 4 hours . For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended, as demonstrated for analogous benzothiazol-2-amine derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and imidazole-propyl linkage. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm, while methyl groups on the benzo[d]thiazole ring appear near δ 2.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and confirms dihedral angles (e.g., 66.35° between imidazole and benzo[d]thiazole planes in a related compound ).
  • High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>98%) with reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodology : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Room-temperature reactions reduce side products (e.g., compared to reflux conditions), as shown in analogous syntheses . For cyclization steps, ethanol under reflux with sodium acetate (as a base) is effective, with yields improved by slow cooling and recrystallization .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

  • Methodology :

  • Refinement Software : Use SHELXL (for small-molecule refinement) to adjust X-ray parameters (e.g., thermal displacement, hydrogen bonding). SHELX’s robustness in handling twinned data or high-resolution structures is well-documented .
  • Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values. Discrepancies in imidazole proton signals may indicate protonation state changes or crystal packing effects .

Q. What strategies address low yields in the final coupling step of the imidazole-propyl chain?

  • Methodology :

  • Catalytic Optimization : Introduce catalytic iodine or copper(I) iodide to accelerate nucleophilic substitution, as shown in thiazole-amine syntheses .
  • Protection/Deprotection : Protect the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups during coupling to prevent side reactions, followed by acidic deprotection .
  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for improved solubility of aromatic intermediates .

Q. How do π-π interactions and hydrogen bonding influence the compound’s crystallographic packing and stability?

  • Methodology :

  • Crystal Engineering : Analyze intermolecular interactions using Mercury software. For example, π-π stacking between benzo[d]thiazole rings (3.5–4.0 Å spacing) and NH···N hydrogen bonds (2.8–3.0 Å) stabilize the lattice, as seen in related structures .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density. Stronger hydrogen-bonded networks (e.g., R₂²(16) motifs) increase melting points .

Q. What mechanistic insights explain the regioselectivity of the chloro displacement in the benzo[d]thiazole core?

  • Methodology :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map transition states. The electron-withdrawing chloro group at position 7 activates the C4 position for nucleophilic attack, as demonstrated in quinazoline analogues .
  • Kinetic Isotope Effects : Use deuterated solvents (e.g., DMF-d₇) to probe rate-determining steps in the substitution mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.